1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one
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Overview
Description
1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a methyl-substituted phenyl ethanone using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl ethanone derivatives .
Scientific Research Applications
1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)-5-methylphenyl)ethan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(2-(Fluoromethyl)-5-methylphenyl)ethan-1-one: Contains a fluoromethyl group instead of a difluoromethyl group.
1-(2-(Chloromethyl)-5-methylphenyl)ethan-1-one: Features a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[2-(difluoromethyl)-5-methylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6-3-4-8(10(11)12)9(5-6)7(2)13/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYCAMUZVGLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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